N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
CAS No.: 919973-12-9
Cat. No.: VC21396626
Molecular Formula: C23H22ClN3O3
Molecular Weight: 423.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919973-12-9 |
|---|---|
| Molecular Formula | C23H22ClN3O3 |
| Molecular Weight | 423.9g/mol |
| IUPAC Name | N-[1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H22ClN3O3/c1-16(25-23(28)21-12-6-14-30-21)22-26-18-9-3-4-10-19(18)27(22)13-7-15-29-20-11-5-2-8-17(20)24/h2-6,8-12,14,16H,7,13,15H2,1H3,(H,25,28) |
| Standard InChI Key | ZWXLXRQQWTWGGH-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
Introduction
N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound with a molecular weight of 423.9 g/mol and a CAS number of 919973-12-9 . This compound combines a benzimidazole core with a 2-chlorophenoxypropyl side chain and a 2-furylcarboxamide moiety, suggesting potential applications in pharmaceuticals due to its structural complexity and functional groups.
Potential Applications and Biological Activity
While specific biological activity data for N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not readily available, compounds with similar structural features have shown promise in various therapeutic areas:
-
Antimicrobial and Anticancer Activities: Benzimidazole derivatives have been explored for their antimicrobial and anticancer properties, suggesting potential applications in these fields .
-
Pharmacokinetic Properties: The presence of a 2-furylcarboxamide group may influence the compound's solubility and metabolic stability, which are crucial for drug development.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzimidazole ring and the attachment of the side chains. Characterization methods would include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Future Research Directions
Given the lack of specific data on N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, future research should focus on:
-
In Vitro and In Vivo Studies: Evaluating the compound's biological activity, including antimicrobial and anticancer effects.
-
Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume